molecular formula C7H7N5O2 B13526748 2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13526748
M. Wt: 193.16 g/mol
InChI Key: QPKHGWJNSCMKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.

    Reduction: Reduced derivatives, such as amino derivatives.

    Substitution: Substituted derivatives at the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-2-3-11-6(5(4)12(13)14)9-7(8)10-11/h2-3H,1H3,(H2,8,10)

InChI Key

QPKHGWJNSCMKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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